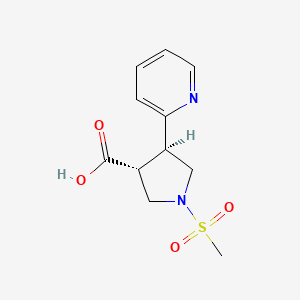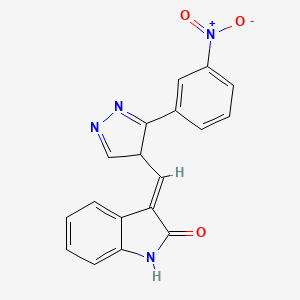
(E)-3-((3-(3-Nitrophenyl)-4H-pyrazol-4-yl)methylene)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-((3-(3-Nitrophenyl)-4H-pyrazol-4-yl)methylene)indolin-2-one is a synthetic organic compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the nitrophenyl and pyrazolyl groups in the structure suggests that this compound may exhibit interesting pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((3-(3-Nitrophenyl)-4H-pyrazol-4-yl)methylene)indolin-2-one typically involves the condensation of an indolin-2-one derivative with a pyrazole derivative under basic or acidic conditions. Common reagents used in the synthesis may include aldehydes, ketones, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the biological activity of the compound.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction may produce amino derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-3-((3-(3-Nitrophenyl)-4H-pyrazol-4-yl)methylene)indolin-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers often study such compounds to understand their interactions with biological targets.
Medicine
In medicinal chemistry, derivatives of indolin-2-one are investigated for their potential therapeutic applications. This compound may serve as a lead compound for the development of new drugs.
Industry
In the industrial sector, the compound may be used in the development of new materials, dyes, or as intermediates in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of (E)-3-((3-(3-Nitrophenyl)-4H-pyrazol-4-yl)methylene)indolin-2-one likely involves interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The nitrophenyl and pyrazolyl groups may play a crucial role in binding to these targets and modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indolin-2-one Derivatives: Compounds with similar core structures but different substituents.
Pyrazole Derivatives: Compounds with pyrazole rings and various functional groups.
Nitrophenyl Compounds: Compounds containing nitrophenyl groups with different linkages.
Uniqueness
The uniqueness of (E)-3-((3-(3-Nitrophenyl)-4H-pyrazol-4-yl)methylene)indolin-2-one lies in its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.
Propriétés
IUPAC Name |
(3E)-3-[[3-(3-nitrophenyl)-4H-pyrazol-4-yl]methylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3/c23-18-15(14-6-1-2-7-16(14)20-18)9-12-10-19-21-17(12)11-4-3-5-13(8-11)22(24)25/h1-10,12H,(H,20,23)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVWEODHCSFQAO-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3C=NN=C3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\C3C=NN=C3C4=CC(=CC=C4)[N+](=O)[O-])/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(2-Chlorophenyl)methyl]-3-[4-(pyrrolidin-3-yloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B7983236.png)
![N-{[(3R,4S)-4-amino-1-(4-pyridylmethyl)tetrahydro-1H-pyrrol-3-yl]methyl}-N,N-dimethylamine](/img/structure/B7983238.png)
![4-({1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-C]pyrazol-3-YL}methyl)morpholine](/img/structure/B7983240.png)
![1-[5-(4-Methoxyphenyl)-[1,3]thiazolo[5,4-B]pyridin-2-YL]piperidine-4-carboxylic acid](/img/structure/B7983252.png)
![4-[(1S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]benzoic acid](/img/structure/B7983253.png)
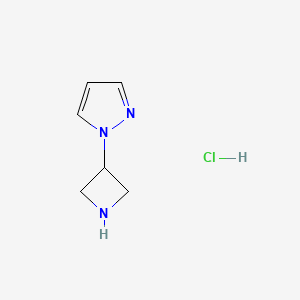
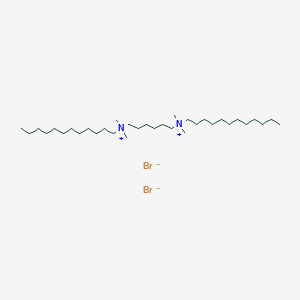
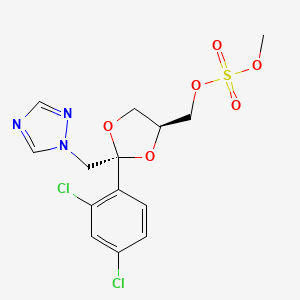
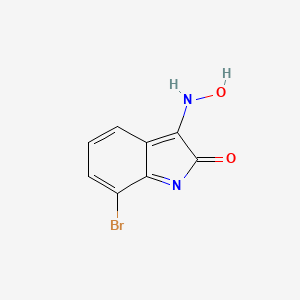

![(1S,2R,3R,4S)-3-carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7983318.png)
![(1S,3S,6S,7R,9S)-5-oxo-4-azatricyclo[4.2.1.0~3,7~]nonane-9-carboxylic acid](/img/structure/B7983319.png)
![(3aR,6aS)-5-(cyclopropylmethyl)-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B7983324.png)
